6-Chloroquinoline-4-thiol

Catalog No.
S15808458
CAS No.
M.F
C9H6ClNS
M. Wt
195.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloroquinoline-4-thiol

Product Name

6-Chloroquinoline-4-thiol

IUPAC Name

6-chloro-1H-quinoline-4-thione

Molecular Formula

C9H6ClNS

Molecular Weight

195.67 g/mol

InChI

InChI=1S/C9H6ClNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)

InChI Key

DYGGDEXJCOQFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=S)C=CN2

6-Chloroquinoline-4-thiol is an organic compound with the molecular formula C9H6ClNSC_9H_6ClNS and a molecular weight of approximately 195.67 g/mol. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a chlorine atom at the 6-position and a thiol group (-SH) at the 4-position. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: It can be oxidized to form sulfoxides and sulfones, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield the corresponding quinoline derivative, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups under basic conditions .

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: 2-Methylquinoline derivatives.
  • Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Research indicates that 6-chloroquinoline-4-thiol and its derivatives exhibit significant biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action often involves interaction with specific molecular targets within biological systems, including enzymes and receptors. The thiol group allows for the formation of covalent bonds with target proteins, potentially inhibiting their function. This characteristic is especially valuable in designing enzyme inhibitors and therapeutic agents targeting various diseases .

The synthesis of 6-chloroquinoline-4-thiol typically involves several steps:

  • Chlorination of Quinoline: Starting with quinoline or its derivatives, chlorination is performed to introduce the chlorine atom at the desired position.
  • Thiol Group Introduction: The thiol group is introduced through thiolation reactions, often involving sulfur sources under controlled conditions.
  • Industrial Production: In industrial settings, continuous flow reactors are utilized for scaling up production, allowing for precise control over reaction conditions to achieve higher yields and consistent product quality .

6-Chloroquinoline-4-thiol has diverse applications across multiple fields:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceutical agents aimed at treating infections and cancers.
  • Material Science: The compound is used in producing dyes and pigments due to its unique electronic properties.
  • Research: It acts as a building block in synthesizing more complex heterocyclic compounds .

Studies on the interactions of 6-chloroquinoline-4-thiol have shown that it can modulate various biochemical pathways by forming covalent bonds with target proteins. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action against pathogens or cancer cells. The compound's ability to inhibit specific enzymes makes it a candidate for further investigation in drug development .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-chloroquinoline-4-thiol. Here are some notable examples:

Compound NameKey DifferencesUnique Features
2-MethylquinolineLacks chlorine and thiol groupsDifferent chemical reactivity
6-ChloroquinolineLacks methyl and thiol groupsVaries in biological activity
4-Methylquinoline-2-thiolDifferent substitution patternsVariations in reactivity and applications
8-HydroxyquinolineHydroxyl group instead of thiolExhibits different solubility and reactivity

Uniqueness

The uniqueness of 6-chloroquinoline-4-thiol lies in its combination of both chlorine and thiol functional groups, which confer distinct chemical reactivity and biological activity not found in other similar compounds. This structural configuration enhances its versatility for various applications in research and industry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.9909481 g/mol

Monoisotopic Mass

194.9909481 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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